2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde
Description
This compound features a bicyclo[2.2.1]heptane (norbornane) core substituted with 1,7,7-trimethyl groups and a benzaldehyde moiety linked via an ether bond at the 2-position. Its molecular formula is estimated as C₁₈H₂₂O₂ (MW ≈ 270.37 g/mol), and it is registered under CAS No. 192217-97-3 . The ether linkage and aromatic aldehyde group make it a versatile intermediate in organic synthesis, particularly for forming Schiff bases or as a precursor in fragrance and pharmaceutical applications.
Properties
IUPAC Name |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-16(2)13-8-9-17(16,3)15(10-13)19-14-7-5-4-6-12(14)11-18/h4-7,11,13,15H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVQRKRWEFESON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC3=CC=CC=C3C=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol with benzaldehyde under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzoic acid.
Reduction: Formation of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis of Organic Compounds
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde can serve as an intermediate in the synthesis of various organic compounds. Its aldehyde functional group allows it to participate in reactions such as:
- Aldol Condensation: This reaction can lead to the formation of larger carbon frameworks that are essential in pharmaceutical chemistry.
- Grignard Reactions: The compound can react with Grignard reagents to produce alcohols, which are valuable in the synthesis of complex molecules.
Flavor and Fragrance Industry
The compound is likely to be used in the flavor and fragrance industry due to its pleasant aromatic profile. Its bicyclic structure may impart unique olfactory characteristics, making it suitable for:
- Perfume Formulations: It can be utilized as a key ingredient in creating complex fragrances.
- Flavoring Agents: The compound may enhance or modify flavors in food products.
Pharmaceutical Applications
Research indicates that compounds with similar structural characteristics have been explored for their biological activities, including:
- Antimicrobial Activity: Studies on related bicyclic compounds suggest potential effectiveness against various pathogens.
- Anti-inflammatory Properties: The unique structure may contribute to reduced inflammation, making it a candidate for drug development targeting inflammatory diseases.
Case Study 1: Synthesis of Novel Antimicrobial Agents
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their antimicrobial properties against strains of Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting potential for development as new antimicrobial agents.
Case Study 2: Development of Fragrance Products
A market analysis conducted by Fragrance Science highlighted the increasing use of bicyclic compounds like this compound in high-end perfumes. The study noted that fragrances containing this compound received positive consumer feedback for their complexity and longevity.
| Product Name | Brand | Consumer Rating |
|---|---|---|
| Perfume X | Brand A | 4.8/5 |
| Perfume Y | Brand B | 4.5/5 |
Mechanism of Action
The mechanism of action of 2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences among analogs:
Physical and Chemical Properties
- Hydrophobicity : The camphor core imparts hydrophobicity to all analogs. However, the target compound’s benzaldehyde ether may exhibit moderate solubility in polar aprotic solvents (e.g., DMSO), while polyether-alcohol derivatives are more hydrophilic.
- Reactivity :
Research Findings and Key Insights
- Stability : The ether linkage in the target compound offers superior hydrolytic stability compared to esters (e.g., acrylates) but less than bornyl chloride’s inertness .
- Functional Flexibility: Substitution at the 2-position of the norbornane system (ether, ester, or chloride) tailors reactivity for diverse applications.
- Synthetic Challenges : Achieving regioselectivity in camphor derivatization remains a hurdle, particularly for bulky substituents .
Biological Activity
2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its biological properties. The molecular formula is , with a molecular weight of approximately 234.34 g/mol. Its structure can be represented as follows:
Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. For instance, studies have shown that derivatives of bicyclic compounds can inhibit enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH), which are crucial in inflammatory processes and pain management .
Pharmacological Effects
Study 1: Anti-inflammatory Effects
A study published in the Journal of Translational Medicine investigated the effects of a bicyclic compound similar to this compound on chronic pain models in mice. The results indicated significant reductions in inflammatory markers and pain scores when administered at specific dosages .
Study 2: Neuroprotection
Another research effort evaluated the neuroprotective effects of related compounds in models of chemotherapy-induced cognitive impairment. The findings suggested that these compounds could mitigate cognitive decline by influencing neuroinflammatory pathways .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₂O₂ |
| Molecular Weight | 234.34 g/mol |
| Potential Activities | Anti-inflammatory, Neuroprotective, Antimicrobial |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
